molecular formula C20H17FN6O2S B6483033 4-fluoro-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide CAS No. 1014045-69-2

4-fluoro-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide

Cat. No. B6483033
CAS RN: 1014045-69-2
M. Wt: 424.5 g/mol
InChI Key: YQKWMZHVCLKMJA-UHFFFAOYSA-N
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Description

This compound is a high-affinity irreversible inhibitor targeting oncogenic EGFR mutants with selectivity over wild-type EGFR . It is a major driver of non-small-cell lung cancer (NSCLC) and is currently being evaluated in phase-I clinical trials of mutant EGFR driven NSCLC .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves several functional groups. It includes a pyrazole ring, a pyridazine ring, and a sulfonamide group . The exact 3D structure can be determined using X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and specific to the context in which they are used. For example, in the context of its use as an EGFR inhibitor, it likely undergoes reactions to bind to the EGFR protein .

Mechanism of Action

This compound works by irreversibly inhibiting oncogenic EGFR mutants. It has shown potent activity against the four common mutants (exon 19 deletion (Del), L858R, and double mutants T790M/L858R and T790M/Del), and selectivity over wild-type EGFR .

Safety and Hazards

As this compound is currently being evaluated in clinical trials, its safety and potential hazards are likely still being determined . It’s important to note that all compounds, especially those used in a medical context, should be handled with appropriate safety precautions.

properties

IUPAC Name

4-fluoro-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN6O2S/c1-14-12-13-27(25-14)20-11-10-19(23-24-20)22-16-4-6-17(7-5-16)26-30(28,29)18-8-2-15(21)3-9-18/h2-13,26H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKWMZHVCLKMJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide

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